

An In-depth Technical Guide to 4-Methoxyisobenzofuran-1,3-dione

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Compound of Interest

Compound Name: 4-Methoxyisobenzofuran-1,3-dione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of **4-Methoxyisobenzofuran-1,3-dione**. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related compounds and predicted data to offer a broader understanding of its characteristics.

Chemical Properties

4-Methoxyisobenzofuran-1,3-dione, also known as 3-methoxyphthalic anhydride, is a solid aromatic compound.^[1] Its fundamental properties are summarized in the table below. While experimental data for properties such as melting and boiling points are not readily available in the reviewed literature, some physicochemical characteristics can be inferred from computational models.

Property	Value	Source
Molecular Formula	C ₉ H ₆ O ₄	[1]
Molecular Weight	178.14 g/mol	[1]
Physical Form	Solid	[1]
Purity	Typically ≥98%	[1]
CAS Number	14963-96-3	[1]
InChI Key	KRKJKLCCCGDNCY- UHFFFAOYSA-N	[1]

Synthesis

Experimental Protocol: Dehydration of 3-Methoxyphthalic Acid

The synthesis of **4-Methoxyisobenzofuran-1,3-dione** is analogous to the preparation of other phthalic anhydrides, which commonly involves the dehydration of the corresponding dicarboxylic acid. In this case, the precursor is 3-methoxyphthalic acid. A general method, adapted from the synthesis of a similar compound, involves heating the diacid with a dehydrating agent.

Materials:

- 3-Methoxyphthalic acid
- Acetic anhydride or another suitable dehydrating agent (e.g., concentrated sulfuric acid)
- Anhydrous solvent (e.g., toluene, if necessary)

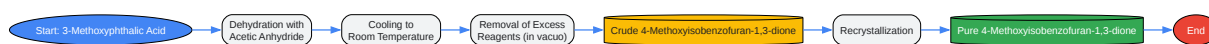
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyphthalic acid.
- Add an excess of acetic anhydride to the flask.

- Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- The excess acetic anhydride and acetic acid byproduct can be removed under reduced pressure.
- The resulting solid residue is the crude **4-Methoxyisobenzofuran-1,3-dione**.
- Purification can be achieved by recrystallization from an appropriate solvent, such as a mixture of toluene and hexane.

Synthesis Workflow Diagram

The logical workflow for the synthesis and purification of **4-Methoxyisobenzofuran-1,3-dione** is illustrated below.



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Synthesis and Purification Workflow

Spectroscopic Data (Predicted and Analogous Compounds)

Direct experimental spectroscopic data for **4-Methoxyisobenzofuran-1,3-dione** is scarce. The following sections provide predicted data and information from analogous compounds to aid in characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the three methoxy protons. The chemical shifts and coupling constants

will be influenced by the electron-withdrawing anhydride group and the electron-donating methoxy group.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbons of the anhydride will appear significantly downfield. The aromatic carbons will have chemical shifts determined by their position relative to the methoxy and anhydride functionalities.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Methoxyisobenzofuran-1,3-dione** is expected to exhibit characteristic absorption bands for the functional groups present.

Functional Group	Expected Absorption Range (cm ⁻¹)
C=O (anhydride, symmetric stretch)	1850 - 1800
C=O (anhydride, asymmetric stretch)	1790 - 1740
C-O-C (anhydride)	1300 - 1200
C-O-C (ether)	1275 - 1200 (asymmetric) and 1075 - 1020 (symmetric)
Aromatic C=C	1600 - 1450
Aromatic C-H	3100 - 3000
Aliphatic C-H (methoxy)	2950 - 2850

Mass Spectrometry (MS)

The electron ionization mass spectrum of **4-Methoxyisobenzofuran-1,3-dione** is predicted to show a molecular ion peak ([M]⁺) at m/z 178.^[2] Common fragmentation pathways for phthalic anhydrides involve the loss of CO and CO₂.

Predicted Fragmentation:

- [M]⁺: m/z 178
- [M - CO]⁺: m/z 150

- $[M - CO - CO]^+$ or $[M - CO_2]^+$: m/z 122 or m/z 134

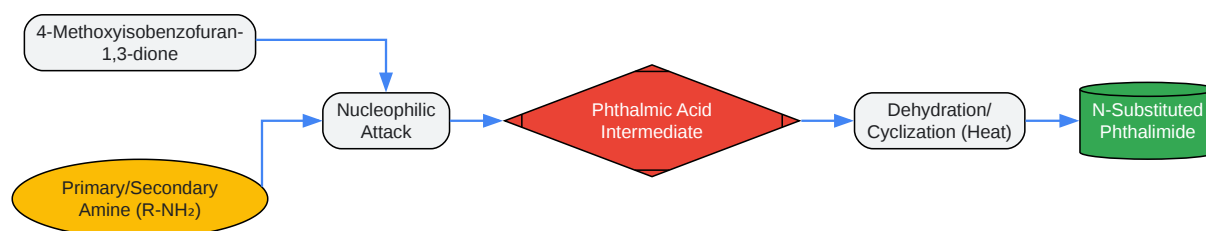
The fragmentation pattern can provide valuable information for structural elucidation.

Reactivity and Potential Applications in Drug Development

Phthalic anhydrides are versatile reagents in organic synthesis. The anhydride moiety is susceptible to nucleophilic attack, making it a useful precursor for the synthesis of a variety of derivatives.

Reaction with Amines

4-Methoxyisobenzofuran-1,3-dione is expected to react readily with primary and secondary amines to form the corresponding phthalmic acids, which can then be cyclized to form phthalimides upon heating. This reaction is fundamental in the synthesis of various nitrogen-containing heterocyclic compounds.



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Reaction of **4-Methoxyisobenzofuran-1,3-dione** with Amines

Relevance in Drug Development

Isobenzofuranone derivatives have shown a range of biological activities, including antiproliferative and antimicrobial effects, making them interesting scaffolds for drug discovery. [3] The reactivity of **4-Methoxyisobenzofuran-1,3-dione** allows for its use as a building block in the synthesis of more complex molecules with potential therapeutic applications. The

methoxy group can also be a site for further chemical modification to modulate the biological activity and pharmacokinetic properties of the resulting compounds. For instance, the core structure could be incorporated into novel kinase inhibitors or as ligands for various biological targets.[3]

Conclusion

4-Methoxyisobenzofuran-1,3-dione is a valuable chemical intermediate with potential for a variety of synthetic transformations. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reasonably predicted based on the chemistry of related phthalic anhydrides. Further research to fully characterize this compound would be beneficial for its application in materials science and drug discovery.

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